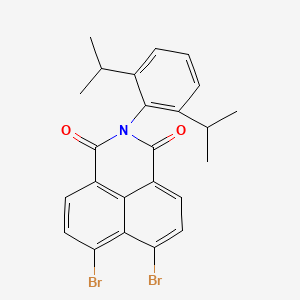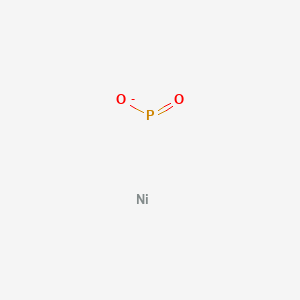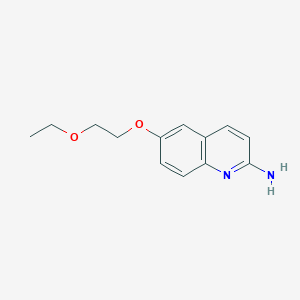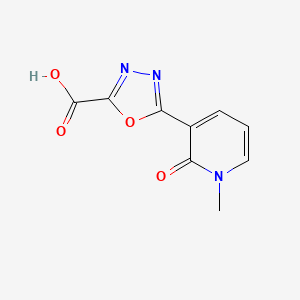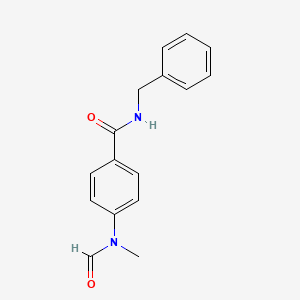
Naphthalene-2,6-dicarboxylic acid potassium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,6-dicarboxylic acid potassium is an organic compound with the formula C12H6K2O4. It is a potassium salt derivative of naphthalene-2,6-dicarboxylic acid. This compound is known for its applications in various fields, including the synthesis of high-performance polyesters and metal-organic frameworks.
Preparation Methods
Synthetic Routes and Reaction Conditions
Naphthalene-2,6-dicarboxylic acid potassium can be synthesized through several methods:
Oxidation of 2,6-diisopropylnaphthalene: This method involves the oxidation of 2,6-diisopropylnaphthalene to produce naphthalene-2,6-dicarboxylic acid, which is then neutralized with potassium hydroxide to form the potassium salt.
Henkel Reaction: This method uses naphthalene mono- or dicarboxylate salts as starting materials.
Industrial Production Methods
Industrial production of this compound typically involves the oxidation of 2,6-diisopropylnaphthalene, followed by neutralization with potassium hydroxide . This method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,6-dicarboxylic acid potassium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alcohols or amines can be used under acidic or basic conditions to form esters or amides, respectively.
Major Products
Oxidation: Further oxidation can lead to the formation of more highly oxidized naphthalene derivatives.
Substitution: Esterification or amidation reactions produce esters or amides of naphthalene-2,6-dicarboxylic acid.
Scientific Research Applications
Naphthalene-2,6-dicarboxylic acid potassium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polyesters, such as polyethylene naphthalate.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various metals.
Mechanism of Action
The mechanism of action of naphthalene-2,6-dicarboxylic acid potassium involves its interaction with specific molecular targets:
Hemoglobin Subunits: The compound targets the hemoglobin subunit alpha and hemoglobin subunit beta, potentially affecting oxygen transport in biological systems.
Metal Coordination: In metal-organic frameworks, the compound coordinates with metal ions to form stable structures that can be used for various applications.
Comparison with Similar Compounds
Naphthalene-2,6-dicarboxylic acid potassium can be compared with other similar compounds:
2,6-Naphthalenedicarboxylic Acid: The parent compound, which lacks the potassium ions, is used similarly in the synthesis of polyesters and metal-organic frameworks.
4,4’-Biphenyldicarboxylic Acid: This compound also forms metal-organic frameworks but has different structural properties due to the biphenyl moiety.
4,4’-Stilbenedicarboxylic Acid: Similar to 2,6-naphthalenedicarboxylic acid, this compound forms ordered supramolecular structures but with different electronic properties due to the stilbene group.
This compound stands out due to its specific interactions with hemoglobin subunits and its efficiency in forming stable metal-organic frameworks.
Properties
CAS No. |
15442-74-7 |
|---|---|
Molecular Formula |
C12H8KO4 |
Molecular Weight |
255.29 g/mol |
InChI |
InChI=1S/C12H8O4.K/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;/h1-6H,(H,13,14)(H,15,16); |
InChI Key |
WFOGQJHQUQCZBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O.[K] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)
![4-methyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14122734.png)
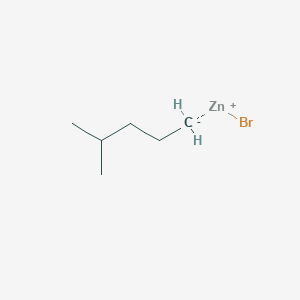
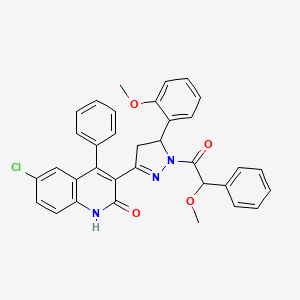


![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)
